Atto 390 NHS ester

Description

Properties

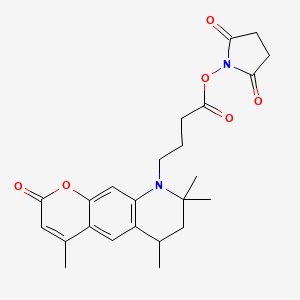

Molecular Formula |

C24H28N2O6 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoate |

InChI |

InChI=1S/C24H28N2O6/c1-14-10-23(30)31-19-12-18-16(11-17(14)19)15(2)13-24(3,4)25(18)9-5-6-22(29)32-26-20(27)7-8-21(26)28/h10-12,15H,5-9,13H2,1-4H3 |

InChI Key |

ABNZEGUYPHJPQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)ON4C(=O)CCC4=O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Atto 390 NHS Ester: Spectral Properties and Experimental Protocols

This compound is a fluorescent label belonging to the coumarin dye family, recognized for its applications in the life sciences for labeling proteins, DNA, RNA, and other amine-containing biomolecules.[1][2] Its key characteristics include a high fluorescence quantum yield, a significant Stokes shift, good photostability, and a low molecular weight, making it a valuable tool for sensitive fluorescence-based detection methods.[1]

Core Spectroscopic and Physicochemical Properties

The optical and physical properties of Atto 390 are critical for designing and interpreting fluorescence experiments. The dye exhibits a strong absorption in the violet region of the spectrum and emits in the blue-green region. These properties are summarized below.

Spectral Characteristics

The excitation and emission spectra of Atto 390 facilitate its use with common excitation sources like a 405 nm laser line or a Mercury Arc Lamp.

| Parameter | Value | Reference |

| Excitation Maximum (λabs) | 390 nm | |

| Emission Maximum (λfl) | 476 - 479 nm | |

| Molar Extinction Coefficient (εmax) | 24,000 M-1cm-1 | |

| Fluorescence Quantum Yield (ηfl) | 90% | |

| Fluorescence Lifetime (τfl) | 5.0 ns |

Physicochemical Data

These parameters are essential for conjugation chemistry and calculating the degree of labeling.

| Parameter | Value | Reference |

| Molecular Weight (MW) | 440 g/mol | |

| Structure | Coumarin-based | |

| Correction Factor (CF260) | 0.46 - 0.52 | |

| Correction Factor (CF280) | 0.08 - 0.09 | |

| Reactivity | Primary amines | |

| Solubility | DMF, DMSO |

Experimental Protocols

This compound forms a stable, covalent amide bond with primary amino groups, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides. The following protocols are generalized methodologies for labeling proteins and oligonucleotides.

Protein Labeling Protocol

This protocol outlines the standard procedure for conjugating this compound to proteins.

1. Preparation of Reagents:

-

Labeling Buffer (Solution C): Prepare a Phosphate-Buffered Saline (PBS) solution (pH 7.4). Add 1 part of 0.2 M sodium bicarbonate solution (pH 9.0) to 20 parts of the PBS buffer to achieve a final labeling buffer pH of 8.3. Protein solutions must be free of amine-containing substances like Tris or glycine.

-

Protein Solution: Dissolve 1-5 mg of the target protein in 1 mL of the labeling buffer. If the protein is in an incompatible buffer, perform dialysis against PBS (pH 7.4) before adding the bicarbonate solution.

-

Dye Solution: Immediately before use, dissolve 1 mg of this compound in 50-200 µL of anhydrous, amine-free DMSO or DMF. This solution is susceptible to hydrolysis and should be prepared fresh.

2. Conjugation Reaction:

-

While gently stirring, add the prepared dye solution to the protein solution. The optimal molar ratio of dye to protein varies depending on the protein and desired degree of labeling; a 2-fold to 15-fold molar excess of the dye is commonly used.

-

Incubate the reaction at room temperature for 30 to 60 minutes with constant stirring.

3. Purification of the Conjugate:

-

Separate the labeled protein from unreacted, hydrolyzed dye using a gel permeation chromatography column (e.g., Sephadex G-25).

-

Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.2).

-

The first fluorescent band to elute is typically the labeled protein, while the free dye elutes later.

Oligonucleotide Labeling Protocol

This protocol is for labeling amine-modified oligonucleotides.

1. Preparation of Reagents:

-

Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a 0.2 M carbonate buffer (pH 8-9).

-

Dye Solution: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.

2. Conjugation Reaction:

-

Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.

-

Incubate the mixture for 2 hours at room temperature with shaking.

3. Purification:

-

Separate the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for labeling a protein with this compound and purifying the resulting conjugate.

Caption: Protein labeling and purification workflow.

Storage and Handling

Store this compound at -20°C, protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. Due to the reactivity of the NHS ester, solutions in DMSO or DMF should be prepared immediately before use for best results.

References

Atto 390 NHS Ester: A Technical Guide to Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent properties of Atto 390 NHS ester, with a specific focus on its fluorescence quantum yield. Atto 390 is a fluorescent label based on a coumarin structure, recognized for its high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2][3][4] These characteristics make it a valuable tool for sensitive detection applications, including single-molecule detection and high-resolution microscopy.[5] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward labeling of proteins, antibodies, and other biomolecules containing primary amine groups.

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield (ηfl or QY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.

ηfl = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. In practice, non-radiative decay pathways (e.g., internal conversion, intersystem crossing) compete with fluorescence, causing the quantum yield to be less than 1.0. The brightness of a fluorophore, a key determinant of signal intensity in labeling experiments, is the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (ηfl).

Quantitative Data: Spectroscopic Properties of Atto 390

The optical properties of the carboxy derivative of Atto 390 in aqueous solution are summarized below. These values are crucial for designing and interpreting fluorescence-based experiments.

| Parameter | Value | Reference |

| Fluorescence Quantum Yield (ηfl) | 90% | |

| Absorption Maximum (λabs) | 390 nm | |

| Emission Maximum (λfl) | 476 nm | |

| Molar Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹cm⁻¹ | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Correction Factor (CF₂₆₀) | 0.46 | |

| Correction Factor (CF₂₈₀) | 0.09 |

Experimental Protocols

Protocol 1: Biomolecule Labeling with this compound

This protocol details the covalent attachment of this compound to proteins. The NHS ester reacts with primary amine groups, such as the ε-amino group of lysine residues, to form a stable amide bond.

Materials:

-

This compound

-

Protein or other amine-containing biomolecule

-

Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Bicarbonate buffer (0.1 M, pH 8.3)

-

Purification column (e.g., Sephadex G-25 gel filtration)

Procedure:

-

Protein Preparation: Dissolve the protein in 0.1 M bicarbonate buffer (pH 8.3) to a concentration of approximately 2 mg/mL. Ensure the protein solution is free from any amine-containing substances like Tris or glycine. If necessary, dialyze the protein against a suitable buffer like PBS and then adjust the pH with bicarbonate buffer.

-

Dye Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous, amine-free DMF or DMSO at a concentration of 2 mg/mL.

-

Labeling Reaction: Add a molar excess of the reactive dye solution to the protein solution. A starting point is a 2-fold molar excess for general proteins, while for antibodies, a higher ratio (e.g., 4:1 to 15:1) may be optimal.

-

Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring. Note that unavoidable hydrolysis of the NHS ester will occur as a competing reaction.

-

Purification: Separate the labeled protein conjugate from the unreacted, hydrolyzed dye using a gel filtration column (e.g., Sephadex G-25). The first fluorescent band to elute is typically the labeled protein.

-

Storage: Store the purified conjugate under conditions suitable for the unlabeled protein, protected from light. For long-term storage, aliquots can be frozen at -20°C.

Caption: Covalent labeling reaction of this compound with a primary amine.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

The relative method is a common and accessible approach to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known, well-characterized quantum yield.

Principle: The quantum yield of an unknown sample (Φ_S_) can be calculated relative to a standard (Φ_R_) using the following equation:

Φ_S_ = Φ_R_ × (I_S_ / I_R_) × (A_R_ / A_S_) × (n_S_² / n_R_²)

Where:

-

I is the integrated fluorescence intensity (the area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

For highest accuracy, a comparative method is used, where the integrated fluorescence intensity is plotted against absorbance for a series of dilute solutions. The gradient (m) of this plot is proportional to the quantum yield.

Φ_S_ = Φ_R_ × (m_S_ / m_R_) × (n_S_² / n_R_²)

Materials:

-

Calibrated fluorescence spectrometer and UV-Vis spectrophotometer.

-

10 mm path length quartz cuvettes.

-

Atto 390-labeled sample ("Sample").

-

A suitable fluorescence standard ("Reference") with a known quantum yield that absorbs in a similar spectral region (e.g., Quinine Sulfate in 0.5 M H₂SO₄).

-

Spectroscopic grade solvents.

Procedure:

-

Select a Standard: Choose a reference standard with an absorption range that overlaps with Atto 390.

-

Prepare Stock Solutions: Prepare stock solutions of both the Atto 390 sample and the reference standard in the same solvent, if possible, to eliminate the refractive index term (n_S_² / n_R_² = 1).

-

Prepare Dilutions: Prepare a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each diluted solution at the intended excitation wavelength.

-

Measure Fluorescence:

-

Set the excitation wavelength on the fluorometer.

-

Record the full, spectrally corrected emission spectrum for each solution under identical instrument settings (e.g., slit widths).

-

Record the spectrum of a solvent blank for background subtraction.

-

-

Data Analysis:

-

Integrate the area under each background-corrected fluorescence emission spectrum to obtain the integrated fluorescence intensity (I).

-

For both the sample and the reference, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

-

Determine the slope (gradient, m) of the linear fit for both plots.

-

-

Calculate Quantum Yield: Use the gradients obtained in the previous step and the known quantum yield of the reference to calculate the quantum yield of the Atto 390 sample using the comparative equation.

Caption: Workflow for relative fluorescence quantum yield measurement.

References

Atto 390 NHS Ester: A Technical Guide to its Molar Extinction Coefficient and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Atto 390 NHS ester, with a primary focus on its molar extinction coefficient. This document details the experimental protocols for its use in labeling biomolecules and for the determination of its optical characteristics.

Atto 390 is a fluorescent label belonging to the coumarin dye family.[1][2][3] Key characteristics of this dye include a high fluorescence quantum yield, a significant Stokes shift, and good photostability, making it a suitable candidate for sensitive detection applications, including single-molecule studies.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward covalent labeling of primary and secondary amino groups in biomolecules, such as the lysine residues in proteins.

Quantitative Spectroscopic Data

The optical properties of Atto 390 are summarized in the table below. These values are crucial for the quantitative analysis of labeled conjugates.

| Property | Value | Reference |

| Molar Extinction Coefficient (εmax) | 24,000 M⁻¹cm⁻¹ | |

| Absorption Maximum (λabs) | 390 nm | |

| Emission Maximum (λfl) | 476 nm - 479 nm | |

| Fluorescence Quantum Yield (ηfl) | 90% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Molecular Weight (NHS-ester) | 440 g/mol | |

| Correction Factor (CF280 = ε280/εmax) | 0.09 |

Experimental Protocols

Determining the Molar Extinction Coefficient

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies its ability to absorb light at a specific wavelength. It is determined experimentally using the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (mol/L or M)

-

l is the path length of the cuvette (typically 1 cm)

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

-

Serial Dilutions: Perform a series of precise dilutions of the stock solution in the desired final solvent (e.g., phosphate-buffered saline, pH 7.4) to prepare multiple samples of known, decreasing concentrations.

-

Spectrophotometric Measurement: Using a calibrated spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax) of Atto 390, which is 390 nm. Use the final solvent as a blank reference.

-

Data Analysis: Plot the measured absorbance (A) on the y-axis against the known molar concentration (c) on the x-axis. The resulting graph should be a straight line passing through the origin, in accordance with the Beer-Lambert law.

-

Calculation of ε: The slope of the linear regression line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Protocol for Protein Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to proteins.

Required Materials:

-

Protein solution (2 mg/mL) in an amine-free buffer. If the protein is in a buffer containing amines (e.g., Tris), dialysis against a suitable buffer like PBS is required.

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

-

This compound.

-

Anhydrous, amine-free DMF or DMSO.

-

Purification column (e.g., gel filtration, such as Sephadex G-25) to separate the labeled protein from the unreacted dye.

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of approximately 2 mg/mL. Protein solutions must be free of extraneous amine-containing compounds.

-

Dye Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of about 2 mg/mL.

-

Conjugation Reaction: While gently vortexing the protein solution, add a molar excess of the reactive dye solution. A 2-fold molar excess is a common starting point for antibodies, but the optimal ratio can vary and should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature with continuous gentle stirring or shaking. Protect the mixture from light to prevent photobleaching of the dye.

-

Purification: Separate the protein-dye conjugate from the unreacted, hydrolyzed dye using a gel filtration column equilibrated with a suitable buffer (e.g., PBS, pH 7.2). The first colored band to elute is typically the labeled protein.

-

Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be calculated from the absorbance measurements of the purified conjugate using the following formula:

DOL = (A_max * ε_prot) / ((A_280 - A_max * CF_280) * ε_max)

Where:

-

A_max is the absorbance of the conjugate at 390 nm.

-

A_280 is the absorbance of the conjugate at 280 nm.

-

ε_prot is the molar extinction coefficient of the protein at 280 nm.

-

ε_max is the molar extinction coefficient of Atto 390 at 390 nm (24,000 M⁻¹cm⁻¹).

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (0.09).

-

Visualized Workflow and Pathways

The following diagrams illustrate key processes related to the use of this compound.

Caption: Workflow for labeling proteins with this compound.

Caption: Covalent labeling reaction of this compound with a protein.

References

Atto 390 NHS Ester: A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical properties of Atto 390 NHS ester, a fluorescent label with a coumarin structure.[1][2][3][4][5] Renowned for its large Stokes shift, high fluorescence quantum yield, and good photostability, this compound is a valuable tool in various life science applications, including the labeling of proteins, DNA, and RNA. This document will delve into the quantitative photophysical characteristics, provide detailed experimental protocols for its use, and present visual diagrams to illustrate key concepts and workflows.

Core Photophysical Properties

Atto 390 is characterized by several key features that make it a versatile fluorescent probe. It is a moderately hydrophilic dye that can be efficiently excited in the range of 360 - 410 nm, making it compatible with common excitation sources like a Mercury Arc Lamp (365 nm and 405 nm lines).

The Stokes shift, the difference between the maximum excitation and maximum emission wavelengths, is a critical parameter for fluorescent probes as a larger shift minimizes self-quenching and improves signal-to-noise ratios. For Atto 390, the Stokes shift is a significant 86 nm, calculated from its excitation maximum at 390 nm and emission maximum at 476 nm.

Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of Atto 390. This data is crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λabs) | 390 nm | |

| Maximum Emission Wavelength (λfl) | 476 nm | |

| Stokes Shift | 86 nm | Calculated |

| Molar Extinction Coefficient (εmax) | 2.4 x 104 M-1 cm-1 | |

| Fluorescence Quantum Yield (ηfl) | 90% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Molecular Weight (MW) | 440 g/mol | |

| Correction Factor (CF260) | 0.46 | |

| Correction Factor (CF280) | 0.09 |

Understanding the Stokes Shift

The Stokes shift is a fundamental principle in fluorescence spectroscopy. It describes the phenomenon where the emitted light from a fluorescent molecule has a longer wavelength (and therefore lower energy) than the absorbed light. This energy loss is due to non-radiative processes, such as vibrational relaxation, that occur between excitation and emission. A large Stokes shift, as seen with Atto 390, is highly desirable as it reduces the overlap between the absorption and emission spectra, leading to clearer signals and reduced background interference.

Caption: Conceptual diagram of the Stokes shift for Atto 390.

Experimental Protocols

The N-hydroxysuccinimidyl (NHS) ester functional group of Atto 390 allows for its covalent conjugation to primary amine groups on biomolecules, such as the lysine residues of proteins. Below are detailed protocols for labeling proteins and oligonucleotides.

Protein Labeling with this compound

This protocol is adapted from standard procedures for amine-reactive dyes.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Bicarbonate buffer (1 M, pH 8.3)

-

Anhydrous, amine-free DMF or DMSO

-

Gel filtration column or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer such as 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 2-10 mg/mL.

-

Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against 10-20 mM PBS.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein, but a starting point of a 2 to 10-fold molar excess of the dye can be used.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.

-

Caption: Workflow for labeling proteins with this compound.

Oligonucleotide Labeling with this compound

This protocol is a general guideline for labeling amino-modified oligonucleotides.

Materials:

-

This compound

-

Amino-modified oligonucleotide

-

Carbonate buffer (0.2 M, pH 8-9)

-

Anhydrous DMF

-

Gel filtration or HPLC for purification

Procedure:

-

Oligonucleotide Preparation:

-

Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).

-

-

Dye Preparation:

-

Prepare a 5 mg/mL solution of this compound in anhydrous DMF.

-

-

Labeling Reaction:

-

Add approximately 30 µl of the label solution to 50 µl of the oligonucleotide solution.

-

Incubate the reaction at room temperature for 2 hours with shaking.

-

-

Purification:

-

Separate the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.

-

Conclusion

This compound is a high-performance fluorescent label with a notable Stokes shift and excellent quantum yield. Its reliable and straightforward conjugation chemistry makes it a powerful tool for researchers in molecular biology, cell biology, and drug discovery. The provided data and protocols serve as a comprehensive resource for the effective application of this compound in fluorescence-based assays.

References

Atto 390 NHS Ester: A Technical Guide to Photostability and Photobleaching

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties, photostability, and experimental considerations for the use of Atto 390 NHS ester, a blue-emitting fluorescent dye. Designed for researchers, scientists, and professionals in drug development, this document details the dye's core characteristics, offers standardized protocols for its application and evaluation, and presents visual workflows to facilitate experimental design.

Core Photophysical and Photochemical Properties

Atto 390 is a fluorescent label belonging to the coumarin dye family. It is characterized by a high fluorescence quantum yield and good photostability, making it a suitable candidate for various fluorescence-based applications.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary and secondary amines in biomolecules, such as proteins and antibodies.

The selection of a fluorophore is a critical step in the design of fluorescence-based assays, with quantum yield and photostability being key performance indicators. The quantum yield reflects the efficiency of converting absorbed light into emitted fluorescence, while photostability indicates the dye's resistance to photochemical destruction under illumination.

Table 1: Quantitative Properties of Atto 390

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 390 nm | [1] |

| Emission Maximum (λem) | 479 nm | [1] |

| Molar Extinction Coefficient (ε) | 24,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φf) | 0.90 | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Photobleaching Quantum Yield (Φb) | Data not readily available; Coumarin dyes range from 1.5 x 10⁻⁴ to 3.4 x 10⁻⁴ |

Photobleaching: The Irreversible Loss of Fluorescence

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This phenomenon can significantly impact the quality and quantitative accuracy of fluorescence microscopy and other fluorescence-based assays. The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, and the local chemical environment. For coumarin dyes, photobleaching can occur through a two-step photolysis process, particularly under high-intensity illumination.

Understanding the photobleaching characteristics of a dye is crucial for designing experiments that require prolonged or repeated light exposure. While Atto 390 is described as having "good photostability," quantitative data, such as a photobleaching quantum yield, is not consistently reported in the literature. However, studies on other coumarin derivatives provide an estimated range for this value.

Experimental Protocols

Protocol for Measuring Photobleaching Rate via Time-Lapse Microscopy

This protocol outlines a standardized method to quantify the photobleaching rate of Atto 390-labeled biomolecules using a confocal or widefield fluorescence microscope.

1. Sample Preparation:

-

Prepare the Atto 390-labeled sample of interest (e.g., antibody-conjugated) and mount it on a microscope slide. To assess the intrinsic photostability of the fluorophore, use a mounting medium without antifade reagents.

2. Microscopy Setup and Image Acquisition:

-

Use a fluorescence microscope equipped with a suitable light source (e.g., 405 nm laser line) and filter sets for Atto 390.

-

Set and maintain constant imaging parameters for all experiments, including excitation wavelength and intensity.

-

Define a region of interest (ROI) containing the fluorescent sample.

-

Acquire a time-lapse series of images with continuous illumination, ensuring the time interval is sufficient to capture the fluorescence decay.

3. Data Analysis:

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by subtracting the mean intensity of a background region from the mean intensity of the ROI at each time point.

-

Normalize the fluorescence intensity at each time point to the initial intensity.

-

Plot the normalized fluorescence intensity as a function of time to generate a photobleaching decay curve.

-

Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be read directly from the decay curve or calculated by fitting the curve to an exponential decay function.

Protocol for Immunofluorescent Staining of Cell Surface Proteins

This protocol provides a general procedure for using this compound-labeled primary antibodies to detect cell surface proteins on adherent cells.

1. Cell Preparation:

-

Grow adherent cells on sterile glass coverslips in a culture dish to the desired confluency.

-

Wash the cells twice with phosphate-buffered saline (PBS).

2. Fixation:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

3. Blocking:

-

Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.

4. Primary Antibody Staining:

-

Dilute the Atto 390-labeled primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

5. Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for Atto 390.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate key workflows.

References

Atto 390 NHS Ester: A Technical Guide to Solubility, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of Atto 390 NHS ester, a fluorescent label widely used in life sciences for the modification of proteins, oligonucleotides, and other biomolecules. This document outlines critical data for ensuring the successful application of this reagent in research and development.

Core Properties and Specifications

Atto 390 is a fluorescent dye characterized by its coumarin-based structure, exhibiting a high fluorescence quantum yield and a significant Stokes shift. The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward covalent labeling of primary and secondary amine groups present in various biomolecules.

| Property | Value | Reference |

| Molecular Weight | 440.49 g/mol | [1] |

| Excitation Maximum (λabs) | 390 nm | |

| Emission Maximum (λfl) | 476 nm | |

| Molar Extinction Coefficient (εmax) | 2.4 x 10^4 M^-1 cm^-1 | |

| Fluorescence Quantum Yield (ηfl) | 90% | |

| Fluorescence Lifetime (τfl) | 5.0 ns |

Solubility

Proper dissolution of this compound is paramount for successful conjugation reactions. Due to the reactive nature of the NHS ester, it is crucial to use anhydrous, amine-free solvents to prevent hydrolysis and reaction with solvent impurities.

| Solvent | Solubility | Recommendations |

| Dimethyl sulfoxide (DMSO) | 10 mM | Prepare fresh solutions immediately before use. Use anhydrous, amine-free grade. |

| Dimethylformamide (DMF) | Soluble | Prepare fresh solutions immediately before use. Use anhydrous, amine-free grade. |

| Acetonitrile | Soluble | Use anhydrous, amine-free grade. |

| Water | Insoluble | Avoid aqueous solutions for stock preparation due to rapid hydrolysis of the NHS ester. |

| Ethanol | Not recommended | Avoid due to the presence of a hydroxyl group which can react with the NHS ester. |

Storage and Stability

Correct storage of this compound is essential to maintain its reactivity and ensure reproducible experimental outcomes.

| Form | Storage Condition | Stability |

| Solid (Powder) | -20°C, protected from light and moisture. | At least 3 years when stored properly. |

| Stock Solution (in anhydrous DMSO or DMF) | -20°C, protected from light. | Limited stability; prepare fresh for best results. If stored, use an airtight container to minimize moisture contamination. |

| Protein Conjugates | 4°C with 2 mM sodium azide as a preservative, or in aliquots at -20°C. Protect from light. | Stable for several months at 4°C. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to proteins. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Anhydrous, amine-free DMSO or DMF

-

Gel filtration column (e.g., Sephadex G-25) for purification

-

Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the protein into an amine-free buffer such as PBS. Common buffers containing primary amines like Tris must be avoided.

-

Adjust the protein concentration to 1-5 mg/mL in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3).

-

-

Dye Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of the dye in anhydrous, amine-free DMSO or DMF at a concentration of 1-5 mg/mL.

-

-

Conjugation Reaction:

-

Add the calculated amount of the dye stock solution to the protein solution while gently stirring. A 5 to 15-fold molar excess of the dye is a common starting point.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

-

The first colored band to elute is the conjugated protein. The free dye will elute as a second, slower-moving band.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm and 390 nm.

-

Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

Visualizations

Figure 1: Reaction of this compound with a primary amine.

Figure 2: Workflow for protein labeling with this compound.

References

Atto 390 NHS Ester: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Atto 390 NHS ester, a fluorescent label with a coumarin structure.[1] It details the compound's safety information, physicochemical properties, and established protocols for its use in labeling biomolecules. This guide is intended for research purposes only and should be handled by technically qualified individuals experienced with potentially hazardous chemicals.[2]

Safety and Handling

The following tables summarize the key safety information for this compound. This information is derived from safety data sheets and product information from various suppliers.

Hazard Identification and Personal Protection

| Identification | Hazard Information | Personal Protective Equipment (PPE) |

| Product Name | This compound | Eyeshields, Gloves, type N95 (US) respirator |

| CAS Number | 914203-48-8 | |

| Storage Class | 11 - Combustible Solids | |

| WGK (Water Hazard Class) | WGK 3 |

Storage and Stability

| Condition | Recommendation |

| Storage Temperature | -20 °C[1] |

| Shipping Temperature | Ambient temperature (solvent-free) |

| Stability | Stable for at least three years when stored properly, protected from moisture and light. |

| Handling | Equilibrate the vial to room temperature before opening to avoid moisture condensation. |

Physicochemical Properties

Atto 390 is a fluorescent label characterized by a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight. It is moderately hydrophilic. The N-hydroxysuccinimidyl (NHS) ester is an amine-reactive form of the dye, designed for labeling proteins and other amine-containing molecules.

The optical and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Weight (MW) | 440 g/mol |

| Molecular Weight (MH+) | 441 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in polar solvents like DMF, DMSO, or acetonitrile. |

| Absorption Maximum (λabs) | 390 nm |

| Extinction Coefficient (εmax) | 2.4 x 10^4 M^-1 cm^-1 |

| Fluorescence Maximum (λfl) | 476 nm |

| Fluorescence Quantum Yield (ηfl) | 90% |

| Fluorescence Lifetime (τfl) | 5.0 ns |

| Correction Factor (CF260) | 0.46 |

| Correction Factor (CF280) | 0.09 |

Optical data is for the carboxy derivative in aqueous solution.

Experimental Protocols

This compound readily reacts with non-protonated amino groups to form a stable amide bond. For efficient labeling, the pH of the reaction solution should be maintained between 8.0 and 9.0. A pH of 8.3 is often a good compromise to ensure a sufficient concentration of reactive amino groups while minimizing the hydrolysis of the NHS ester.

Protein Labeling Workflow

The following diagram outlines the general workflow for labeling proteins with this compound.

-

Prepare Protein Solution: Dissolve the protein in 0.1 M bicarbonate buffer (preferably pH 8.3) at a concentration of 2 mg/mL. Protein solutions must be free of amine-containing substances like Tris, glycine, or ammonium salts.

-

Prepare Dye Solution: Immediately before use, dissolve this compound in amine-free, dry DMF or DMSO to a concentration of 2 mg/mL.

-

Reaction: Add a two-fold molar excess of the reactive dye solution to the protein solution. The optimal dye-to-protein ratio may vary and should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.

-

Purification: Separate the labeled protein from unreacted dye using gel permeation chromatography (e.g., Sephadex G-25). The first fluorescent band to elute is typically the labeled protein.

-

Storage: Store the purified conjugate under the same conditions as the unlabeled protein. For long-term storage, aliquots can be frozen at -20°C. Protect from light.

Oligonucleotide Labeling

A similar protocol can be followed for labeling amino-modified oligonucleotides.

-

Prepare Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).

-

Prepare Dye Solution: Prepare a 5 mg/mL solution of the activated label in anhydrous DMF.

-

Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the label solution.

-

Incubation: Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH should be lowered to 7.0-7.5.

-

Purification: The labeled oligonucleotide can be separated from free dye using gel filtration or reversed-phase HPLC.

Reaction Mechanism

The NHS ester of Atto 390 reacts with primary amino groups on biomolecules, such as the ε-amino group of lysine residues in proteins, to form a stable amide bond. This reaction releases N-hydroxysuccinimide as a byproduct.

References

Atto 390 NHS Ester: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Atto 390 N-hydroxysuccinimidyl (NHS) ester, a fluorescent label widely utilized in biological research and drug development. The document details its core mechanism of action, provides comprehensive data on its optical properties, and outlines detailed protocols for its application in labeling biomolecules.

Core Mechanism of Action

Atto 390 is a fluorescent dye belonging to the coumarin family of compounds.[1][2][3][4][5] The N-hydroxysuccinimidyl (NHS) ester functional group makes it a highly effective tool for covalently labeling biomolecules. The core of its mechanism of action lies in the reaction of the NHS ester with primary amines.

This reaction, known as acylation, proceeds through a nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. For this reaction to occur efficiently, the primary amine must be in its unprotonated form. Consequently, the reaction is pH-dependent, with an optimal pH range of 7 to 9. At a pH of around 8.3, a favorable balance is struck between the reactivity of the primary amines and the competing hydrolysis of the NHS ester. The reaction results in the formation of a stable amide bond, covalently linking the Atto 390 dye to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.

The primary targets for Atto 390 NHS ester in biological macromolecules are the ε-amino groups of lysine residues in proteins and the 5' or 3' amino-modified termini of oligonucleotides.

Physicochemical and Optical Properties

Atto 390 is characterized by its high fluorescence quantum yield, a large Stokes shift, good photostability, and a relatively low molecular weight. These properties make it a robust fluorescent probe for various applications, including high-resolution microscopy and single-molecule detection. It is moderately hydrophilic and can be efficiently excited in the 360-410 nm range.

| Property | Value | Reference |

| Excitation Maximum (λabs) | 390 nm | |

| Emission Maximum (λfl) | 476 nm | |

| Molar Extinction Coefficient (εmax) | 2.4 x 104 M-1cm-1 | |

| Fluorescence Quantum Yield (ηfl) | 90% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Molecular Weight (of NHS ester) | 440 g/mol | |

| Correction Factor (CF260) | 0.46 | |

| Correction Factor (CF280) | 0.09 |

Experimental Protocols

Labeling of Proteins with this compound

This protocol is a general guideline for the conjugation of this compound to proteins. Optimization may be required for specific proteins.

Materials:

-

Protein to be labeled

-

This compound

-

Bicarbonate buffer (0.1 M, pH 8.3)

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Protein Preparation:

-

Dissolve the protein in bicarbonate buffer (0.1 M, pH 8.3) to a concentration of 2 mg/mL. Protein concentrations below this may decrease labeling efficiency.

-

Ensure the protein solution is free of any amine-containing substances like Tris, glycine, or ammonium salts. If necessary, dialyze the protein against PBS.

-

-

Dye Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.

-

-

Conjugation Reaction:

-

The optimal dye-to-protein molar ratio varies depending on the protein. A starting point is a twofold molar excess of the reactive dye to the protein solution.

-

Add the calculated amount of the dye solution to the protein solution while gently stirring.

-

Incubate the reaction at room temperature for 1 hour with continuous stirring.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye and hydrolysis products using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

-

The first colored band to elute is the protein-dye conjugate.

-

-

Storage:

-

Store the purified conjugate under the same conditions as the unlabeled protein, protected from light.

-

Labeling of Amino-Modified Oligonucleotides

Materials:

-

Amino-modified oligonucleotide

-

This compound

-

Carbonate buffer (0.2 M, pH 8-9)

-

Anhydrous, amine-free DMF

-

Gel filtration or reverse-phase HPLC for purification

Procedure:

-

Oligonucleotide Preparation:

-

Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (0.2 M, pH 8-9).

-

-

Dye Solution Preparation:

-

Prepare a 5 mg/mL solution of this compound in anhydrous DMF.

-

-

Conjugation Reaction:

-

Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.

-

Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH can be adjusted to 7-7.5.

-

-

Purification:

-

Purify the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.

-

References

Atto 390 NHS Ester: A Technical Guide for Labeling Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Atto 390 NHS ester, a fluorescent label designed for the covalent labeling of primary amines in biomolecules. This document details the chemical properties, labeling protocols, and applications of this compound, offering researchers a reliable resource for their experimental design and execution.

Introduction to this compound

Atto 390 is a fluorescent dye belonging to the coumarin family.[1][2][3][4] It is characterized by a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[1] These properties make it a valuable tool for various life science applications, including fluorescence microscopy, flow cytometry, and single-molecule detection. The N-hydroxysuccinimidyl (NHS) ester functional group of Atto 390 allows for its efficient and specific reaction with primary aliphatic amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.

Chemical and Spectroscopic Properties

The key chemical and spectroscopic properties of Atto 390 and its NHS ester are summarized in the table below, providing essential data for experimental planning and data analysis.

| Property | Value | Reference |

| Molecular Weight (MW) | 440.50 g/mol | |

| Excitation Maximum (λabs) | 390 nm | |

| Emission Maximum (λfl) | 476 nm | |

| Molar Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹ cm⁻¹ | |

| Fluorescence Quantum Yield (ηfl) | 90% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Correction Factor (CF₂₆₀) | 0.46 | |

| Correction Factor (CF₂₈₀) | 0.09 | |

| Solubility | DMSO, DMF | |

| Storage | -20°C, protected from light and moisture |

Reaction Mechanism: Labeling of Primary Amines

The labeling of biomolecules with this compound proceeds via a nucleophilic acyl substitution reaction. The primary amine of the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

The efficiency of this reaction is highly pH-dependent. The optimal pH range for the conjugation is typically between 7.2 and 8.5. At lower pH, primary amines are protonated and thus non-nucleophilic, hindering the reaction. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired labeling reaction.

Experimental Protocols

General Workflow for Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with this compound.

References

An In-depth Technical Guide to the Reactivity of Atto 390 NHS Ester with Lysine Residues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reaction kinetics, and practical application of Atto 390 N-hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of lysine residues in proteins. Detailed experimental protocols and quantitative data are presented to assist researchers in achieving efficient and reproducible conjugation for a variety of applications, from fundamental research to drug development.

Introduction to Atto 390 NHS Ester

Atto 390 is a fluorescent label belonging to the coumarin dye family, recognized for its advantageous photophysical properties.[1][2] Key characteristics include a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a robust tool for various fluorescence-based analytical techniques.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group is a widely used reactive moiety that enables the covalent attachment of the Atto 390 dye to primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1]

Table 1: Physicochemical and Spectroscopic Properties of Atto 390

| Property | Value | Reference |

| Molecular Weight ( g/mol ) | 440.50 | |

| Excitation Maximum (λex, nm) | 390 | |

| Emission Maximum (λem, nm) | 476 | |

| Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹) | 2.4 x 10⁴ | |

| Fluorescence Quantum Yield (Φf) | 0.90 | |

| Fluorescence Lifetime (τ, ns) | 5.0 | |

| Structure | Coumarin-based |

Reactivity with Lysine Residues: The Core of Protein Labeling

The conjugation of this compound to proteins is primarily achieved through its reaction with the primary amino groups of lysine residues. This process, known as aminolysis, results in the formation of a stable amide bond.

The Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the unprotonated ε-amino group of a lysine residue on the ester carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing the N-hydroxysuccinimide leaving group.

Caption: Reaction of this compound with a primary amine on a lysine residue.

Critical Reaction Parameters

The efficiency of the labeling reaction is critically dependent on several parameters:

-

pH: The reaction is highly pH-dependent. A pH range of 8.0 to 9.0 is optimal for ensuring that a sufficient proportion of the lysine ε-amino groups are in their unprotonated, nucleophilic state.

-

Competing Hydrolysis: A competing reaction is the hydrolysis of the NHS ester by hydroxide ions in the aqueous solution, which renders the dye non-reactive. The rate of hydrolysis increases with pH. Therefore, a pH of around 8.3 is often recommended as a compromise to balance efficient aminolysis and minimize hydrolysis.

-

Dye-to-Protein Molar Ratio: The stoichiometry of the reactants significantly influences the degree of labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule. The optimal DOL is application-dependent and must be determined empirically for each protein.

-

Protein Concentration: Higher protein concentrations (typically 2-10 mg/mL) can increase labeling efficiency.

-

Buffer Composition: The reaction buffer must be free of primary amines (e.g., Tris, glycine) as these will compete with the protein for reaction with the NHS ester.

Quantitative Data Presentation: Degree of Labeling

Achieving the desired degree of labeling (DOL) is crucial for the success of downstream applications. Over-labeling can lead to protein aggregation and fluorescence quenching, while under-labeling may result in insufficient signal. The DOL is controlled by adjusting the molar ratio of the dye to the protein in the labeling reaction.

Table 2: Example of Dye-to-Antibody Molar Ratio vs. Degree of Labeling (DOL)

| Initial Dye-to-Antibody Molar Ratio | Resulting Degree of Labeling (DOL) |

| 0.5 | 0.3 |

| 3.0 | 1.2 |

Data adapted from a study on Alexa Fluor 680 NHS Ester and antibodies to illustrate the principle.

It is important to note that the optimal DOL can vary significantly between different proteins and should be determined experimentally. A general recommendation for antibodies is a DOL between 2 and 7.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the protein into an amine-free buffer such as PBS. The recommended protein concentration is 2-10 mg/mL.

-

Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio. A starting point of a 5- to 15-fold molar excess of dye to protein is recommended for initial optimization.

-

Slowly add the dye solution to the protein solution while gently stirring or vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS, pH 7.4.

-

The first colored band to elute is the labeled protein conjugate.

-

Determination of the Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Atto 390 (~390 nm, A₃₉₀).

-

Calculate the molar concentration of the dye using the Beer-Lambert law:

-

Concentration of Dye (M) = A₃₉₀ / ε₃₉₀

-

where ε₃₉₀ is the molar extinction coefficient of Atto 390 (24,000 M⁻¹cm⁻¹).

-

-

Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength:

-

Corrected A₂₈₀ = A₂₈₀ - (A₃₉₀ × CF₂₈₀)

-

where CF₂₈₀ is the correction factor for Atto 390 at 280 nm (typically provided by the manufacturer).

-

-

Calculate the molar concentration of the protein:

-

Concentration of Protein (M) = Corrected A₂₈₀ / ε₂₈₀

-

where ε₂₈₀ is the molar extinction coefficient of the protein.

-

-

Calculate the DOL:

-

DOL = Concentration of Dye / Concentration of Protein

-

Application in Signaling Pathway Analysis: G-Protein Coupled Receptor (GPCR) Activation

Fluorescently labeled proteins are invaluable tools for studying cellular signaling pathways. Atto dyes, including Atto 390, can be used to label key proteins in a pathway to visualize their localization, interactions, and dynamics. A prominent example is the G-protein coupled receptor (GPCR) signaling pathway, a crucial mechanism for signal transduction across cell membranes.

GPCR Signaling Pathway Overview

GPCRs are a large family of transmembrane receptors that, upon binding to an extracellular ligand, activate intracellular heterotrimeric G proteins. This initiates a cascade of events leading to a cellular response. The G protein consists of three subunits: α, β, and γ.

Caption: A simplified diagram of the G-protein coupled receptor (GPCR) signaling pathway.

In this pathway, a protein like a specific GPCR or a G-protein subunit could be labeled with Atto 390 to study its localization on the cell membrane or its interaction with other proteins using techniques like Förster Resonance Energy Transfer (FRET).

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of lysine residues in proteins. Its excellent photophysical properties and well-defined reactivity make it suitable for a wide range of applications in research and development. By carefully controlling the reaction conditions, particularly pH and dye-to-protein molar ratio, researchers can achieve reproducible and efficient labeling to generate high-quality fluorescent protein conjugates for detailed studies of protein function and cellular processes.

References

Atto 390 NHS Ester: A Technical Guide for Single-Molecule Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Atto 390 NHS ester, a fluorescent dye tailored for single-molecule detection and high-resolution microscopy.[1][2] Atto 390 is a versatile fluorophore, available as an N-hydroxysuccinimidyl (NHS) ester, which allows for covalent labeling of primary amines in biomolecules such as proteins and amine-modified oligonucleotides. Its robust photophysical properties make it a valuable tool for a range of applications, from fundamental biological research to advanced drug discovery.

Core Properties and Photophysical Parameters

Atto 390 is a fluorescent marker with a coumarin structure, known for its strong absorption, high fluorescence quantum yield, and significant photostability.[1] These characteristics are crucial for single-molecule studies, where maximizing the signal-to-noise ratio is paramount for detecting the faint emissions from individual molecules. The dye is moderately hydrophilic and can be efficiently excited using a mercury arc lamp.

The photophysical properties of Atto 390 are summarized in the table below. These parameters are essential for designing and calibrating single-molecule fluorescence experiments.

| Property | Value | Reference |

| Absorption Maximum (λabs) | 390 nm | |

| Emission Maximum (λfl) | 476 nm | |

| Molar Extinction Coefficient (εmax) | 24,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (ηfl) | 90% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Molecular Weight | 440.49 g/mol |

Biomolecule Labeling with this compound

The N-hydroxysuccinimidyl (NHS) ester functional group of Atto 390 reacts with primary amines (e.g., the side chain of lysine residues in proteins or amine-modified DNA/RNA) to form a stable amide bond. This reaction is most efficient at a pH between 8.0 and 9.0.

Below is a generalized workflow for labeling biomolecules with this compound.

References

Methodological & Application

Application Notes and Protocols for Atto 390 NHS Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Atto 390 NHS ester. Atto 390 is a fluorescent dye with a coumarin-based structure, characterized by high fluorescence quantum yield, a large Stokes shift, and good photostability, making it suitable for various life science applications, including fluorescence microscopy, flow cytometry, and high-sensitivity detection assays.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups (-NH₂) on proteins, such as the side chain of lysine residues or the N-terminus, to form a stable amide bond.[4][5]

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester of Atto 390. This reaction is highly pH-dependent, with optimal labeling efficiency typically achieved in the pH range of 8.0 to 9.0. At this pH, a sufficient concentration of unprotonated primary amines is available for reaction. However, at higher pH values, the rate of hydrolysis of the NHS ester increases, which competes with the desired labeling reaction. Therefore, maintaining a pH of around 8.3 is a common compromise to ensure efficient labeling while minimizing dye hydrolysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound protein labeling reaction. It is important to note that optimal conditions may vary depending on the specific protein being labeled.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 2 - 10 mg/mL | Concentrations below 2 mg/mL can decrease labeling efficiency. |

| Molar Excess of this compound to Protein | 2:1 to 15:1 | A 2:1 molar excess is a good starting point for many proteins. For antibodies, a higher molar excess of 4:1 to 15:1 is often recommended. The optimal ratio should be determined empirically. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | Other suitable buffers include 0.1 M phosphate buffer or 0.1 M Tris buffer (use with caution as Tris contains a primary amine). The buffer must be free of primary amine-containing substances like Tris, glycine, or ammonium salts. |

| This compound Solvent | Anhydrous, amine-free DMSO or DMF | The dye stock solution should be prepared immediately before use to minimize hydrolysis. |

| Reaction Temperature | Room Temperature | The reaction is typically carried out at room temperature. |

| Incubation Time | 30 - 60 minutes | Incubation times can be extended up to several hours or overnight, although this may increase the risk of hydrolysis. |

| Quenching Reagent | 50 - 100 mM Tris, Glycine, or Hydroxylamine | Quenching is an optional step to stop the reaction by consuming unreacted NHS esters. |

| Storage of Labeled Protein | 4°C for short-term, -20°C to -80°C for long-term | Store protected from light. Aliquoting is recommended to avoid freeze-thaw cycles. |

Experimental Workflow Diagram

Caption: Workflow for this compound protein labeling.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

1. Preparation of Reagents

-

Protein Solution:

-

Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3.

-

Ensure the protein concentration is between 2 and 10 mg/mL for optimal labeling.

-

If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, gelatin), purify the protein by dialysis or buffer exchange into the labeling buffer before proceeding.

-

-

This compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye by dissolving it in anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.

-

This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.

-

2. Labeling Reaction

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 2-fold to 15-fold molar excess of dye to protein is recommended.

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.

3. Optional: Quenching the Reaction

-

To stop the labeling reaction, a quenching reagent can be added to react with any excess this compound.

-

Add a quenching buffer such as Tris or glycine to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the Labeled Protein

-

It is crucial to remove unreacted dye and any reaction byproducts from the labeled protein.

-

The most common method for purification is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).

-

Equilibrate the column with a suitable storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column.

-

The labeled protein will elute first, followed by the smaller, unbound dye molecules. Collect the fractions containing the labeled protein.

5. Characterization and Storage

-

Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Atto 390 (~390 nm). The following formula can be used:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

Where:

-

A_max is the absorbance at the maximum wavelength of Atto 390.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of Atto 390 at its absorbance maximum (24,000 M⁻¹cm⁻¹).

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (0.09 for Atto 390).

-

-

Storage:

-

Store the purified labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.

-

Protect the conjugate from light.

-

For long-term storage, it is advisable to divide the conjugate into aliquots to avoid repeated freeze-thaw cycles. A stabilizer such as BSA can be added for longer shelf life, though this should be done after confirming the purity of the labeled protein.

-

References

Application Notes and Protocols for Atto 390 NHS Ester Peptide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of peptides with fluorescent dyes is a cornerstone technique in biochemical and cellular research, enabling the study of peptide localization, trafficking, receptor-ligand interactions, and enzymatic activity.[1] Atto 390, a coumarin-based dye, is a hydrophilic fluorophore characterized by a high fluorescence quantum yield (90%), a large Stokes shift, and good photostability, making it an excellent candidate for labeling peptides and other biomolecules.[2][3][4] This document provides detailed application notes and protocols for the efficient labeling of peptides with Atto 390 N-hydroxysuccinimidyl (NHS) ester.

Atto 390 NHS ester is an amine-reactive reagent that forms a stable, covalent amide bond with primary amines, such as the N-terminal α-amino group or the ε-amino group of lysine residues within a peptide sequence.[2] The efficiency of this labeling reaction is critically dependent on several factors, including pH, temperature, concentration of reactants, and the purity of the peptide and reagents. By carefully controlling these parameters, researchers can achieve a desired Degree of Labeling (DOL) and produce high-quality fluorescently labeled peptides for a wide range of applications.

Factors Influencing Labeling Efficiency

Optimizing the labeling reaction is crucial for obtaining a homogeneously labeled peptide population with a desirable DOL. A DOL between 0.5 and 1.0 is often ideal for applications requiring a 1:1 dye-to-peptide ratio. Over-labeling can lead to fluorescence quenching and may alter the biological activity of the peptide, while under-labeling results in a poor signal-to-noise ratio.

| Factor | Optimal Condition/Consideration | Rationale |

| pH | 8.0 - 9.0 (typically 8.3) | The primary amine must be in its unprotonated form to be nucleophilic and react with the NHS ester. At lower pH, the amine is protonated and unreactive. At pH > 9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency. |

| Buffer Composition | Amine-free buffers (e.g., 0.1 M sodium bicarbonate, phosphate buffer) | Buffers containing primary amines, such as Tris or glycine, will compete with the peptide for reaction with the NHS ester, significantly lowering the labeling efficiency. |

| Dye-to-Peptide Molar Ratio | 1:1 to 3:1 for mono-labeling | The optimal ratio should be determined empirically. A slight excess of the dye can drive the reaction to completion, but a large excess can lead to multiple labeling sites on a single peptide, especially if it contains multiple lysine residues. |

| Peptide Concentration | 1-10 mg/mL | Higher peptide concentrations can improve labeling efficiency by favoring the bimolecular reaction over the hydrolysis of the NHS ester. |

| Solvent for Dye | Anhydrous, amine-free DMSO or DMF | This compound is moisture-sensitive and should be dissolved in a high-quality anhydrous solvent immediately before use to prevent hydrolysis. |

| Reaction Time and Temperature | 30-60 minutes at room temperature or overnight at 4°C | The reaction is typically rapid at room temperature. For more sensitive peptides, performing the reaction at 4°C for a longer duration can minimize potential degradation while still achieving efficient labeling. |

| Purity of Peptide | High purity (ideally >95%) | Contaminants from peptide synthesis, such as residual primary amines, can interfere with the labeling reaction. |

Experimental Protocols

Protocol 1: Aqueous Phase Labeling of Peptides

This protocol is suitable for most water-soluble peptides.

Materials:

-

This compound

-

Peptide of interest (lyophilized)

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Anhydrous, amine-free dimethyl sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25) or HPLC system

Procedure:

-

Prepare Peptide Solution: Dissolve the peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in DMSO to a concentration of 1-2 mg/mL.

-

Calculate Molar Ratio: Determine the molar concentrations of the peptide and dye solutions. Calculate the volume of the dye stock solution needed to achieve the desired dye-to-peptide molar ratio (e.g., 2:1).

-

Labeling Reaction: Add the calculated volume of the this compound solution to the peptide solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

Purification: Separate the labeled peptide from unreacted dye and hydrolysis byproducts. This is commonly achieved by gel filtration (e.g., Sephadex G-25) or reverse-phase HPLC. The first colored fraction to elute from a gel filtration column is typically the labeled peptide.

-

Characterization: Determine the Degree of Labeling (see below) and confirm the purity of the final product.

-

Storage: Store the labeled peptide in a suitable buffer at -20°C or -80°C, protected from light.

Protocol 2: Organic Phase Labeling of Peptides

This protocol is an alternative for peptides that have poor solubility in aqueous buffers.

Materials:

-

This compound

-

Peptide of interest (lyophilized)

-

Anhydrous, amine-free dimethylformamide (DMF) or DMSO

-

Triethylamine (TEA)

-

HPLC system for purification

Procedure:

-

Prepare Peptide Solution: Dissolve the peptide in DMF or DMSO to a concentration of 0.1-1 mM.

-

Deprotonation: Add triethylamine to the peptide solution to a final concentration of 100 mM to ensure the primary amines are deprotonated.

-

Prepare Dye Solution: Dissolve the this compound in a small volume of DMF or DMSO.

-

Labeling Reaction: Add the dye solution to the peptide solution to achieve a 1:1 to 3:1 molar ratio of dye to peptide.

-

Incubation: React for at least 4 hours at room temperature or overnight at 4°C with continuous stirring, protected from light.

-

Purification: Purify the labeled peptide using reverse-phase HPLC.

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per peptide, is determined spectrophotometrically.

Procedure:

-

After purification, measure the absorbance of the labeled peptide solution in a quartz cuvette at 280 nm (A_280_) and at the absorbance maximum of Atto 390, which is 390 nm (A_390_).

-

Calculate the concentration of the dye and the peptide using the Beer-Lambert law (A = εcl) and the following formulas:

-

Peptide Concentration (M): [Peptide] = (A_280_ - (A_390_ × CF_280_)) / ε_peptide_

-

A_280_ : Absorbance of the conjugate at 280 nm.

-

A_390_ : Absorbance of the conjugate at 390 nm.

-

CF_280_ : Correction factor for the absorbance of Atto 390 at 280 nm (CF_280_ = 0.09).

-

ε_peptide_ : Molar extinction coefficient of the peptide at 280 nm.

-

-

Dye Concentration (M): [Dye] = A_390_ / ε_dye_

-

ε_dye_ : Molar extinction coefficient of Atto 390 at 390 nm (24,000 M⁻¹cm⁻¹).

-

-

-

Calculate DOL: DOL = [Dye] / [Peptide]

| Parameter | Value | Source |

| Atto 390 λ_max_ (abs) | 390 nm | |

| Atto 390 Molar Extinction Coefficient (ε_dye_) | 24,000 M⁻¹cm⁻¹ | |

| Atto 390 Correction Factor (CF_280_) | 0.09 |

Illustrative Labeling Efficiency Data

The following table provides illustrative data for the labeling of a hypothetical 12-amino acid peptide (MW ≈ 1500 Da, one primary amine at the N-terminus) with this compound under the aqueous labeling protocol. These values are intended as a guide, and optimal ratios should be determined empirically for each specific peptide.

| Peptide | Dye:Peptide Molar Ratio (Input) | Reaction Time (min) | Achieved DOL |

| Peptide A | 1:1 | 60 | ~0.7 |

| Peptide A | 2:1 | 60 | ~0.9 |

| Peptide A | 5:1 | 60 | ~1.0 |

Visualizing Experimental and Biological Pathways

Reaction Mechanism and Workflow

The labeling process begins with the nucleophilic attack of the peptide's primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The general workflow involves preparing the reactants, carrying out the conjugation reaction, and purifying the final product.

References

Application Notes and Protocols: Atto 390 NHS Ester to Protein Molar Ratio Calculation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of Atto 390 NHS ester to proteins and the subsequent determination of the degree of labeling (DOL). Accurate calculation of the molar ratio of dye to protein is critical for ensuring reproducibility and optimal performance in downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays.

Introduction